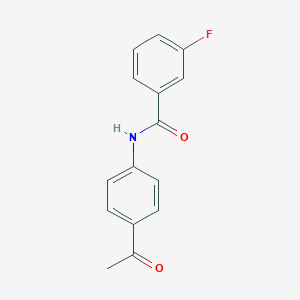

N-(4-acetylphenyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-acetylphenyl)-3-fluorobenzamide” is a chemical compound with the molecular formula C15H13NO2 . It has an average mass of 239.269 Da and a monoisotopic mass of 239.094635 Da .

Synthesis Analysis

A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzamide group attached to an acetylphenyl group . The existence of non-covalent interactions, including hydrophobic and hydrophilic interactions, has a substantial effect on the molecular characteristics of bioactive compounds .

Chemical Reactions Analysis

The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 326.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 117.4±23.3 °C .

Scientific Research Applications

Cognitive-Enhancing Actions

FK962, a derivative of N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide, has shown promise in enhancing cognitive functions. Studies on rats have indicated its potential in improving memory deficits in various models of dementia, including Alzheimer's disease. This enhancement is believed to occur through activation of the somatostatinergic nervous system in the hippocampus (Tokita et al., 2005).

Crystal Structure Studies

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, a related group of compounds, have been extensively studied. These studies are vital for understanding the molecular interactions and conformational dynamics of such compounds, which can be critical for designing drugs with specific properties (Suchetan et al., 2016).

Effect on Cerebral Blood Flow and Metabolism

Research on N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) in rhesus macaques using positron emission tomography (PET) demonstrated its effects on regional cerebral blood flow and glucose metabolism. These findings are significant in understanding its potential role in treating cognitive dysfunctions (Noda et al., 2003).

PET Imaging of σ Receptors

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors. This could have implications in neuroimaging and the study of various neurological disorders (Shiue et al., 1997).

Synthesis and Pharmacological Studies

The synthesis of 18F labeled FK960, a candidate anti-dementia drug, and its PET studies in conscious monkeys are significant in understanding the drug's distribution and pharmacokinetics. This research provides crucial insights for the development of new treatments for dementia (Murakami et al., 2002).

Polymorphism and Mechanical Properties

Investigations into the polymorphic forms of N-(3-ethynylphenyl)-3-fluorobenzamide have revealed interesting correlations between crystal structure and mechanical properties. Such studies are important for material science and pharmaceutical formulation (Bhandary et al., 2018).

Hippocampal Neurotransmission

FK960's effects on hippocampal neurotransmission in rat and mouse models highlight its potential role in enhancing cognitive functions and memory. This is relevant for developing treatments for cognitive impairments and dementia (Matsuoka & Satoh, 1998).

Inhibitory Action on Bacterial Urease

Flurofamide, a compound related to N-(4-acetylphenyl)-3-fluorobenzamide, has been identified as a potent inhibitor of bacterial urease. This property has potential applications in treating infections and urinary stones (Millner et al., 1982).

Potential in PET Imaging for Sigma Receptors

N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has shown potential as a ligand for PET imaging of sigma receptors, which could have significant implications in the study and treatment of neurological disorders (Shiue et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-acetylphenyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIEOIONWJJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416386.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate](/img/structure/B416387.png)

![2-{[4-({4-[(2-anilino-2-oxoethyl)sulfanyl]phenyl}sulfanyl)phenyl]sulfanyl}-N-phenylacetamide](/img/structure/B416388.png)

![2-[{5-hydroxy-3-methyl-1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(phenyl)methyl]malononitrile](/img/structure/B416391.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B416395.png)

![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416397.png)

![4-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B416399.png)

![Ethyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B416400.png)

![methyl 2-chloro-5-(5-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate](/img/structure/B416406.png)

![ethyl 2-chloro-5-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B416408.png)

![2-Chloro-4-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B416409.png)